molecular formula C24H19FN4O4S B2629480 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-64-4

2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2629480
CAS RN: 537043-64-4
M. Wt: 478.5
InChI Key: VVGVWXWDXHJPKQ-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of molecules synthesized via multicomponent reactions. These reactions typically involve precursors such as bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and appropriate aromatic aldehydes. The resulting molecules, which include a variety of substituted pyrimidoquinolines, demonstrate the versatility and applicability of Hantzsch-like synthesis in organic chemistry (Diab, Salem, Abdelhamid, & Elwahy, 2021).

Biological Applications and Potential

  • Compounds similar to 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione have been studied for their antioxidant properties. For example, new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones, prepared via the Biginelli reaction, demonstrated significant antioxidant activity. This suggests the potential of such compounds in biomedical research (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Applications in Material Science

  • Additionally, derivatives of pyrimido[4,5-b]quinoline-diones, similar in structure to the compound , have been explored as corrosion inhibitors. Research on such compounds revealed their effectiveness in inhibiting the corrosion of metals like steel, particularly in acidic environments. This research paves the way for their potential application in industrial settings for protecting metal surfaces (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline ring system followed by the introduction of the 2-fluorobenzylthio and 4-nitrophenyl groups.", "Starting Materials": [ "2-aminobenzamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "2-fluorobenzyl chloride", "4-nitroaniline", "thiophenol", "triethylamine", "acetic acid", "ethanol", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. Dissolve 2-aminobenzamide (1.0 g, 7.5 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (1.8 g, 7.5 mmol) in acetic acid (20 mL) and ethanol (20 mL) in a round-bottom flask.", "b. Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and diethyl ether and dry under vacuum to obtain 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione as a yellow solid (2.0 g, 85%).", "Step 2: Synthesis of 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. Dissolve 7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (0.5 g, 1.5 mmol), 2-fluorobenzyl chloride (0.4 g, 2.5 mmol), and triethylamine (0.5 mL, 3.5 mmol) in dichloromethane (10 mL) in a round-bottom flask.", "b. Add thiophenol (0.3 g, 2.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the precipitate with dichloromethane.", "d. Dissolve the precipitate in a mixture of dichloromethane and diethyl ether (1:1) and wash with sodium bicarbonate solution and water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "f. Purify the crude product by column chromatography using dichloromethane and diethyl ether (9:1) as the eluent to obtain 2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione as a yellow solid (0.3 g, 45%)." ] }

CAS RN

537043-64-4

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19FN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31)

InChI Key

VVGVWXWDXHJPKQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1

solubility

not available

Origin of Product

United States

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